molecular formula C28H34F5NO8 B607320 endo-BCN-PEG4-PFP ester CAS No. 1421932-52-6

endo-BCN-PEG4-PFP ester

Cat. No.: B607320
CAS No.: 1421932-52-6
M. Wt: 607.57
InChI Key: SWBZFLVGZRZGCI-UHFFFAOYSA-N
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Description

endo-BCN-PEG4-PFP ester: is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol (PEG) derivative containing a pentafluorophenyl (PFP) ester and a bicyclo[6.1.0]non-4-yne (BCN) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG4-PFP ester are biomolecules containing azide groups and primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.

Mode of Action

This compound is a click chemistry reagent containing a PFP ester and a BCN group . The BCN group in the compound is reactive with azide-tagged molecules . PFP esters, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The compound operates within the framework of click chemistry, a type of chemical reaction designed for the efficient and selective synthesis of molecular constructs . The BCN group in the compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms the basis of the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the labeling of the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This labeling allows for the tracking and study of these molecules in various biochemical and biological processes.

Action Environment

The action of this compound is influenced by environmental factors. For instance, PFP esters are more stable in aqueous solution compared to NHS esters . This stability can influence the compound’s action, efficacy, and stability. Furthermore, the compound’s solubility in aqueous media can be increased by the hydrophilic PEG spacer , which can also impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

endo-BCN-PEG4-PFP ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with Azide groups in biomolecules, facilitating the formation of PROTACs .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs. It binds to biomolecules containing Azide groups through SPAAC . This binding interaction facilitates the formation of PROTACs, which can lead to the selective degradation of target proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation. As a PFP ester, it is more stable in aqueous solution compared to NHS esters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PFP ester involves the reaction of BCN with PEG4 and PFP ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions:

    Reagents: Azide-containing molecules, organic solvents (e.g., DCM, DMF)

    Conditions: Room temperature, mild base (e.g., triethylamine)

Major Products: The major product formed from the SPAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications, including bioconjugation and drug development .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZFLVGZRZGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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